molecular formula C12H18O3 B5258825 methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate

methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B5258825
M. Wt: 210.27 g/mol
InChI Key: ZEGAXTLRYKZARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic monoterpenoid derivative with a norbornane-like framework. Its structure features a methyl ester at position 1, a ketone at position 3, and three methyl groups at positions 4, 7, and 7 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its rigid bicyclic scaffold and functional groups amenable to derivatization.

Molecular Formula: C${11}$H${16}$O$_3$
Molecular Weight: 196.24 g/mol
Key Features:

  • Bicyclo[2.2.1]heptane core.
  • Methyl ester (position 1), ketone (position 3), and three methyl substituents.

Properties

IUPAC Name

methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-10(2)11(3)5-6-12(10,7-8(11)13)9(14)15-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGAXTLRYKZARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The exact mechanism by which methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The detailed mechanism would require further investigation and context-specific studies.

Comparison with Similar Compounds

Structural Analogs: Ester Derivatives

Ethyl (-)-Camphorcarboxylate (CAS 22469-70-1)
  • Molecular Formula : C${13}$H${20}$O$_3$
  • Structure : Ethyl ester at position 2, ketone at position 3, and 4,7,7-trimethyl groups .
  • Key Differences :
    • Positional isomerism: Ester at position 2 vs. 1 in the target compound.
    • Larger ethyl group increases lipophilicity compared to the methyl ester.
  • Applications : Used in chiral resolution and as a flavoring agent due to its camphor-related structure.
2-Bromoethyl-(1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate (Compound 12 in )
  • Structure : Bromoethyl ester with a 2-oxabicyclo ring (oxygen bridge) .
  • Key Differences :
    • 2-Oxabicyclo ring enhances polarity and reactivity.
    • Bromoethyl group serves as a leaving group for nucleophilic substitutions.
  • Synthesis : High yield (89%) due to favorable leaving group chemistry .
Methyl 4-(2-Oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate (CAS 2231673-33-7)
  • Molecular Formula : C${11}$H${16}$O$_3$
  • Structure : Additional 2-oxoethyl substituent at position 4 .
  • Key Differences: The 2-oxoethyl group introduces a reactive α,β-unsaturated ketone moiety. Potential for Michael addition or cycloaddition reactions.

Carboxylic Acid Derivatives

(1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid (CAS 13429-83-9)
  • Molecular Formula : C${10}$H${14}$O$_4$
  • Structure : Carboxylic acid at position 1 with a 2-oxabicyclo ring .
  • Key Differences :
    • Oxygen bridge increases polarity and hydrogen-bonding capacity.
    • Hazard profile includes skin and respiratory irritation (H315, H319, H335) .
  • Applications : Intermediate for chiral salts or coordination complexes.
(1R,2S,4R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 18530-30-8)
  • Molecular Formula : C${11}$H${16}$O$_3$
  • Structure : Carboxylic acid at position 2 (vs. methyl ester at position 1) .
  • Key Differences :
    • Positional isomerism affects solubility and biological activity.
    • Higher melting point (127.5°C) due to hydrogen bonding .

Stereochemical Variants

Enantiomers of 7-Azabicyclo[2.2.1]heptane Derivatives
  • Example : Methyl (1S,2R,4R)- and (1R,2S,4S)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate .
  • Key Differences :
    • Stereochemistry dictates interactions in chiral environments (e.g., enzyme active sites).
    • Resolved via chiral HPLC for pharmaceutical applications .

Complex Derivatives and Salts

Bis(4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate) (CAS 126647-65-2)
  • Structure: Two oxabicyclo units linked to a myo-inositol core .
  • Key Differences :
    • Enhanced rigidity and stereochemical complexity for use in supramolecular chemistry.
Sulfonium Salt with 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
  • Structure : Ionic sulfonium group paired with the carboxylate .
  • Key Differences :
    • Ionic nature improves water solubility for biomedical applications.

Biological Activity

Methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate (CAS Number: 2437-88-9) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H18_{18}O3_3
  • Molecular Weight : 198.27 g/mol
  • CAS Number : 2437-88-9

The compound's structure consists of a bicyclic framework with a carboxylate functional group, which may influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of bicyclic compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain γ-butyrolactones can inhibit key inflammatory mediators such as caspase-1 and phospholipase A2, leading to reduced inflammation in vitro . this compound could potentially share similar mechanisms due to its structural analogies with other bioactive compounds.

3. Antimicrobial Activity

The antimicrobial properties of this compound have been highlighted in various studies focusing on similar compounds. For instance, γ-butyrolactones have shown promising antibacterial activity against strains such as Streptococcus pyogenes and Proteus mirabilis, indicating that this compound may possess comparable effects .

Case Studies and Research Findings

StudyFindings
Lee et al. (2021)Identified strong anti-inflammatory activity in γ-butyrolactones with IC50_{50} values <0.001 μM against caspase inhibitors .
Roy et al. (2020)Reported cytotoxic effects of synthetic lactones on RAW 264.7 cells with IC50_{50} values ranging from 0.05 μM to 0.07 μM .
Phytochemical Analysis (2022)Demonstrated antimicrobial and antioxidant activities in plant extracts containing similar bicyclic structures .

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateReagents/ConditionsYieldReference
Acyl chloride derivativeSOCl₂, reflux, 3 h81%
2-Sulfoethyl esterTriethylamine, DCM, RT75%
Hydrolyzed carboxylate0.5 M KOH, MeOH, 45 min85%

Q. Table 2: Analytical Data Comparison

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 0.97 (s, 3H, Me), 1.67–2.06 (m, H6/H5)
X-rayC23H26O7, R factor = 0.046
HRESIMSm/z 414.44 [M+H]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.